![molecular formula C11H12O3 B048928 Acide 2-[(2-méthylprop-2-én-1-yl)oxy]benzoïque CAS No. 119171-39-0](/img/structure/B48928.png)
Acide 2-[(2-méthylprop-2-én-1-yl)oxy]benzoïque
Vue d'ensemble
Description
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylprop-2-en-1-yloxy group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 2-methylprop-2-en-1-ol with 2-hydroxybenzoic acid (salicylic acid) under acidic or basic conditions. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of salicylic acid to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with the ester group at a different position on the aromatic ring.
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring or the ester group.
Uniqueness
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is unique due to its specific ester linkage and the presence of the 2-methylprop-2-en-1-yloxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-(2-methylprop-2-enoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHNECCHZKIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456165 | |
| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-39-0 | |
| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
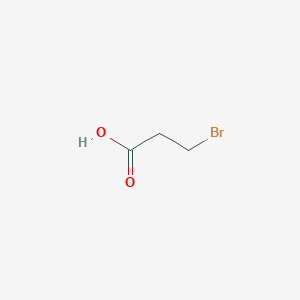

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)

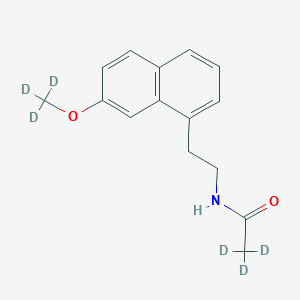
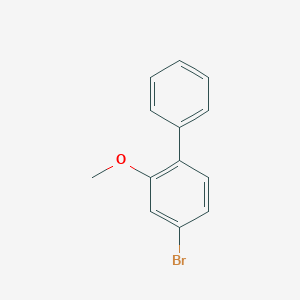
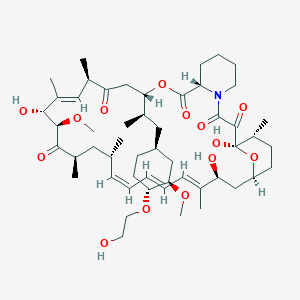
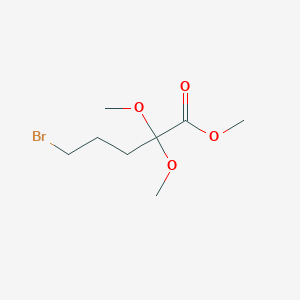
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)
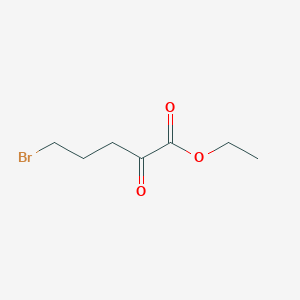
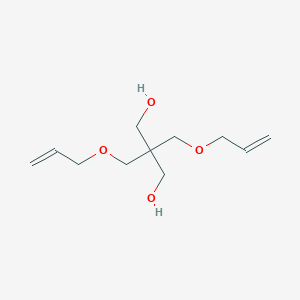
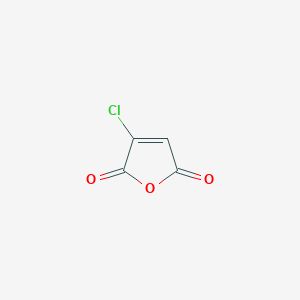
![Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci)](/img/structure/B48874.png)
